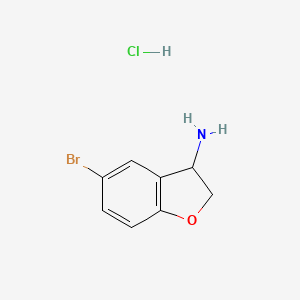
6-bromo-3-chloro-5-methylpyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-chloro-5-methylpyridine-2-carboxylic acid is a heterocyclic organic compound featuring a pyridine ring substituted with bromine, chlorine, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-chloro-5-methylpyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:
Halogenation: Starting with 3-chloro-5-methylpyridine, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Carboxylation: The brominated product is then subjected to carboxylation using carbon dioxide under high pressure and temperature, often in the presence of a base like sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, enhancing the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4). Conversely, oxidation can convert the methyl group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Coupling Reactions: The bromine atom allows for palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol at reflux temperature.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution under reflux.
Major Products
Substitution: Formation of various substituted pyridine derivatives.
Reduction: Conversion to 6-bromo-3-chloro-5-methylpyridine-2-methanol.
Oxidation: Formation of 6-bromo-3-chloro-5-methylpyridine-2,5-dicarboxylic acid.
Scientific Research Applications
Chemistry
In organic synthesis, 6-bromo-3-chloro-5-methylpyridine-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a versatile intermediate for various functionalization reactions.
Biology and Medicine
This compound is investigated for its potential as a pharmacophore in drug discovery. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers explore its use in the design of enzyme inhibitors or receptor modulators.
Industry
In the agrochemical industry, derivatives of this compound are studied for their potential as herbicides or insecticides. Its stability and reactivity make it suitable for developing new agrochemical agents.
Mechanism of Action
The mechanism by which 6-bromo-3-chloro-5-methylpyridine-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of halogen atoms can enhance binding affinity and specificity through halogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-chloro-6-methylpyridine: Lacks the carboxylic acid group, making it less versatile in certain reactions.
6-Bromo-3-chloro-5-methylpyridine-2-methanol:
5-Bromo-3-chloro-2-methylpyridine: Positional isomer with different chemical properties and reactivity.
Uniqueness
6-Bromo-3-chloro-5-methylpyridine-2-carboxylic acid is unique due to the combination of halogen atoms and a carboxylic acid group on the pyridine ring. This combination allows for diverse chemical transformations and applications, making it a valuable compound in synthetic chemistry and various applied sciences.
Properties
CAS No. |
1256821-22-3 |
|---|---|
Molecular Formula |
C7H5BrClNO2 |
Molecular Weight |
250.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



